molecular formula C20H24O4 B2939858 3-Methoxy-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]benzaldehyde CAS No. 428498-56-0

3-Methoxy-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]benzaldehyde

Cat. No.: B2939858
CAS No.: 428498-56-0
M. Wt: 328.408
InChI Key: UZSZTAQBJMKUSE-UHFFFAOYSA-N
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Description

3-Methoxy-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]benzaldehyde is a complex organic compound characterized by its intricate molecular structure. This compound features a benzaldehyde core with methoxy and phenoxy groups, making it a valuable intermediate in organic synthesis and various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]benzaldehyde typically involves multi-step organic reactions. One common approach is the reaction of 3-methoxybenzaldehyde with 5-methyl-2-propan-2-ylphenol in the presence of a suitable catalyst, such as a strong acid or base, to form the desired ether linkage.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions under controlled conditions. The process involves the use of reactors and purification systems to ensure the high purity and yield of the final product. Safety measures and environmental regulations are strictly followed to minimize any potential hazards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted benzaldehydes or ethers.

Scientific Research Applications

This compound finds applications in various fields of scientific research:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Employed in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

  • Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.

Mechanism of Action

The mechanism by which 3-Methoxy-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]benzaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, modulating biological processes and pathways related to inflammation and oxidative stress.

Comparison with Similar Compounds

  • 3-Methoxy-4-[3-(5-methyl-2-propan-2-ylphenoxy)propoxy]benzaldehyde

  • 3-Methoxy-4-(2-phenoxyethoxy)benzaldehyde

Uniqueness: 3-Methoxy-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]benzaldehyde stands out due to its specific structural features, which influence its reactivity and biological activity. Its unique combination of methoxy and phenoxy groups contributes to its distinct properties compared to similar compounds.

Properties

IUPAC Name

3-methoxy-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O4/c1-14(2)17-7-5-15(3)11-19(17)24-10-9-23-18-8-6-16(13-21)12-20(18)22-4/h5-8,11-14H,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSZTAQBJMKUSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCOC2=C(C=C(C=C2)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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